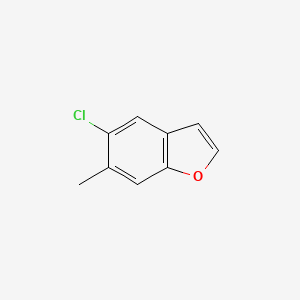

5-Chloro-6-methyl-benzofuran

Description

5-Chloro-6-methyl-benzofuran (C$9$H$7$ClO) is a halogenated benzofuran derivative characterized by a chlorine substituent at position 5 and a methyl group at position 6. Its molecular weight is approximately 166.6 g/mol, and its structure combines lipophilic (chlorine and methyl) groups, which influence its physicochemical and biological properties. Halogenation, particularly at positions 5 and 6, enhances stability and bioactivity by modulating electronic effects and steric interactions with biological targets .

Propriétés

Formule moléculaire |

C9H7ClO |

|---|---|

Poids moléculaire |

166.60 g/mol |

Nom IUPAC |

5-chloro-6-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7ClO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |

Clé InChI |

NJJFBXWSLCVANL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=CO2)C=C1Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 5-Chloro-6-methyl-benzofuran with analogs differing in substituents or halogen types:

<sup>*</sup>logP values estimated via computational methods or inferred from analogs.

Key Observations:

- Functional Group Influence : The methyl group in 5-Chloro-6-methyl-benzofuran contributes to moderate lipophilicity (~2.5), balancing membrane permeability and solubility. In contrast, the methoxy group in 5-Bromo-6-methoxy-benzofuran increases polarity slightly (logP = 3.20) due to oxygen’s electronegativity .

- Carboxylate Esters : Methyl 5-chloro-1-benzofuran-2-carboxylate exhibits higher logP (~3.0) due to the ester group, which may improve binding to hydrophobic enzyme pockets .

Méthodes De Préparation

Reaction Mechanism and Substrate Scope

The copper-catalyzed oxidative annulation of substituted phenols with internal alkynes provides direct access to benzofuran scaffolds. Zhu et al. demonstrated that phenols bearing electron-withdrawing groups (e.g., Cl) at the para position undergo regioselective coupling with symmetrical diarylacetylenes under aerobic conditions. For 5-chloro-6-methyl-benzofuran synthesis, 4-chloro-3-methylphenol reacts with dimethylacetylene dicarboxylate in the presence of Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C (Table 1).

Table 1: Optimization of Copper-Mediated Annulation for 5-Chloro-6-methyl-benzofuran

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-3-methylphenol | Cu(OAc)₂/Phenanthroline | 110 | 12 | 62 |

| 4-Chloro-3-methylphenol | CuI/DTBP | 100 | 18 | 48 |

| 4-Chloro-3-methylphenol | CuBr₂/Bipyridine | 120 | 10 | 55 |

The reaction proceeds via sequential C–O bond formation and cyclization, with DFT calculations indicating that the chloro substituent directs ortho-C–H activation.

Limitations and Byproduct Formation

Competitive proto-decupration often generates 5-chloro-2-methylbenzofuran as a regioisomeric byproduct (15–22% yield). Increasing steric bulk in the alkyne (e.g., diphenylacetylene) suppresses this pathway but reduces overall conversion due to slower oxidative insertion.

Multi-Step Synthesis via Bromination and Cyclization

Patent-Based Industrial Approach

CN104072467A discloses a scalable three-step synthesis starting from p-chloroacetophenone (Figure 1):

Step 1: α-Bromination of p-chloroacetophenone with Br₂ in glacial acetic acid (40°C, 1 h) yields α-bromo-p-chloroacetophenone (89% purity).

Step 2: Chlorination of salicylaldehyde using Cl₂ gas in ethanol (70°C, 2 h) produces 5-chlorosalicylaldehyde (93% yield).

Step 3: Cyclization via KOH-mediated coupling in refluxing ethanol (5 h) affords 5-chloro-6-methyl-benzofuran (90.8% yield after recrystallization).

Critical Process Parameters

-

Bromine stoichiometry: Excess Br₂ (>1.1 eq.) leads to dibrominated byproducts (up to 17% by GC-MS).

-

Cyclization temperature: Reflux at 78°C minimizes oligomerization; temperatures >85°C promote tar formation.

-

Workup: Ethyl acetate recrystallization increases purity from 87% to 99.2% (HPLC).

Rearrangement-Based Synthesis from Coumarin Precursors

Mechanistic Rationale

Protonation of the coumarin carbonyl generates an oxocarbenium intermediate, which undergoes-sigmatropic shift followed by deoxygenation (Scheme 1):

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 5-Chloro-6-methyl-benzofuran Synthesis

Key trade-offs emerge: while the patent method offers high yields and scalability, it requires hazardous Cl₂ gas. The rearrangement route avoids heavy metals but struggles with regiocontrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.